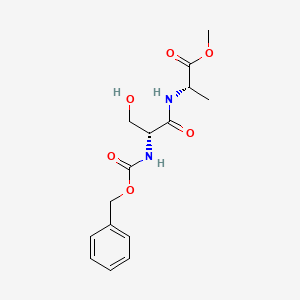
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate is a compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate typically involves the esterification of D-serine and L-alanine with benzyloxycarbonyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
Starting Materials: D-serine, L-alanine, benzyloxycarbonyl chloride, and triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: D-serine and L-alanine are first dissolved in the solvent, followed by the addition of triethylamine. Benzyloxycarbonyl chloride is then added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is purified using techniques such as distillation and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate has several applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate involves the protection of amino groups in peptides and proteins. The benzyloxycarbonyl group forms a stable bond with the amino group, preventing it from participating in unwanted reactions. This protection is crucial in multi-step synthesis processes where selective reactions are required.
Comparison with Similar Compounds
Similar Compounds
Methyl ((benzyloxy)carbonyl)-L-seryl-L-alaninate: Similar structure but with L-serine instead of D-serine.
Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate: Similar structure but with D-alanine instead of L-alanine.
Ethyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate is unique due to its specific stereochemistry and the presence of both D-serine and L-alanine. This specific configuration can influence its reactivity and interactions with biological molecules, making it valuable in certain research and industrial applications.
Properties
Molecular Formula |
C15H20N2O6 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C15H20N2O6/c1-10(14(20)22-2)16-13(19)12(8-18)17-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,19)(H,17,21)/t10-,12+/m0/s1 |
InChI Key |
QWGCABODXPAQFR-CMPLNLGQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















